1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in different applications .
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene: This compound shares structural similarities with 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one and has been studied for its antimalarial properties.
2,4-Bis[(substituted-aminomethyl)phenyl]phenylquinazoline:
Uniqueness
This compound is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-11(15)14(8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3,(H,13,15) |
InChI Key |
NWDFRLWFQBLBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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